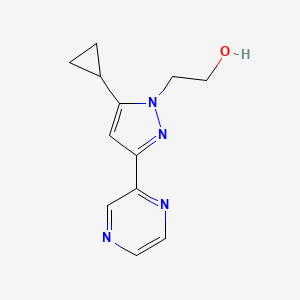![molecular formula C11H14Cl2FN3 B1482109 5-fluoro-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride CAS No. 2097970-35-7](/img/structure/B1482109.png)
5-fluoro-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride
Overview
Description
5-Fluoro-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride (5-F-Pyr-Imd-Cl) is a synthetic compound of the pyrrolidine class of compounds. It is an analog of the natural product pyrrolidine and has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and its use in laboratory experiments offers a number of advantages and limitations.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of the compound, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound could be pivotal in designing new drugs with a focus on stereochemistry and enantioselective protein binding.
Anticonvulsant Activity
Compounds with the pyrrolidine ring have been shown to exhibit anticonvulsant activity. The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and certain fragments like 3-trifluoromethylphenylpiperazine positively affect this activity . The compound could be investigated for potential anticonvulsant properties, possibly leading to new treatments for epilepsy and other seizure disorders.
Acute Myeloid Leukemia (AML) Treatment
The structure of “5-fluoro-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride” suggests potential as a FLT3 inhibitor. FLT3 inhibitors are crucial in treating AML, particularly the FLT3-ITD-positive subtype. They work by inhibiting FLT3-mediated signaling pathways and inducing apoptosis . Research into this compound could lead to novel AML treatments.
Biological Profile Modification
The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates. This compound could be used to study the impact of stereochemistry on the biological activity, which is essential for the development of drugs with specific target selectivity .
Synthetic Strategies for Heterocyclic Compounds
The compound can serve as a model for studying synthetic strategies involving the construction of heterocyclic compounds from cyclic or acyclic precursors. It can also be used to explore functionalization of preformed pyrrolidine rings, which is significant in the synthesis of complex organic molecules .
ADME/Tox Optimization
The introduction of heteroatomic fragments like those in the compound is a strategy to modify physicochemical parameters for better ADME/Tox results in drug candidates. This compound could be valuable in research focused on optimizing the absorption, distribution, metabolism, excretion, and toxicity profiles of new drugs .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as 4-alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide derivatives of indole, have demonstrated antiviral activity against a broad range of ribonucleic acid (rna) and deoxyribonucleic acid (dna) viruses .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available .
Result of Action
Similar compounds have shown potent antiviral activity with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus .
Action Environment
It’s important to note that the storage temperature and other environmental conditions can potentially impact the stability and efficacy of chemical compounds .
properties
IUPAC Name |
6-fluoro-2-pyrrolidin-3-yl-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.2ClH/c12-8-1-2-9-10(5-8)15-11(14-9)7-3-4-13-6-7;;/h1-2,5,7,13H,3-4,6H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWALDPSSLSWUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC3=C(N2)C=C(C=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















